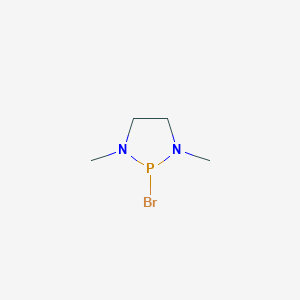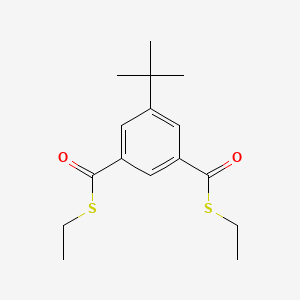
S~1~,S~3~-Diethyl 5-tert-butylbenzene-1,3-dicarbothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S~1~,S~3~-Diethyl 5-tert-butylbenzene-1,3-dicarbothioate: is an organic compound with the molecular formula C16H22O2S2 It is a derivative of benzene, featuring a tert-butyl group and two ethyl ester groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S1,S~3~-Diethyl 5-tert-butylbenzene-1,3-dicarbothioate typically involves the esterification of 5-tert-butylbenzene-1,3-dicarboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: On an industrial scale, the production of S1,S~3~-Diethyl 5-tert-butylbenzene-1,3-dicarbothioate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common in large-scale production.
Chemical Reactions Analysis
Types of Reactions: S1,S~3~-Diethyl 5-tert-butylbenzene-1,3-dicarbothioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorinating agents can be used under acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry: S1,S~3~-Diethyl 5-tert-butylbenzene-1,3-dicarbothioate is used as a precursor in the synthesis of more complex organic molecules
Biology: In biological research, this compound may be used as a model compound to study the effects of ester and thioester groups on biological activity. It can also serve as a probe to investigate enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: Potential applications in medicine include the development of new pharmaceuticals. The compound’s ability to undergo various chemical transformations makes it a versatile building block for drug design.
Industry: In the industrial sector, S1,S~3~-Diethyl 5-tert-butylbenzene-1,3-dicarbothioate can be used in the production of specialty chemicals, including additives for polymers and lubricants.
Mechanism of Action
The mechanism by which S1,S~3~-Diethyl 5-tert-butylbenzene-1,3-dicarbothioate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ester groups can undergo hydrolysis to release active metabolites, which then interact with specific biological pathways. The tert-butyl group may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.
Comparison with Similar Compounds
tert-Butylbenzene: A simpler aromatic hydrocarbon with a tert-butyl group attached to the benzene ring.
Diethyl phthalate: An ester of phthalic acid with two ethyl groups, used as a plasticizer.
Diethyl carbonate: An ester of carbonic acid with two ethyl groups, used as a solvent and reagent in organic synthesis.
Uniqueness: S1,S~3~-Diethyl 5-tert-butylbenzene-1,3-dicarbothioate is unique due to the presence of both ester and thioester groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups with the tert-butyl-substituted benzene ring makes this compound particularly versatile for various applications.
Properties
CAS No. |
64148-48-7 |
|---|---|
Molecular Formula |
C16H22O2S2 |
Molecular Weight |
310.5 g/mol |
IUPAC Name |
1-S,3-S-diethyl 5-tert-butylbenzene-1,3-dicarbothioate |
InChI |
InChI=1S/C16H22O2S2/c1-6-19-14(17)11-8-12(15(18)20-7-2)10-13(9-11)16(3,4)5/h8-10H,6-7H2,1-5H3 |
InChI Key |
PBHPHFMCNVIPGY-UHFFFAOYSA-N |
Canonical SMILES |
CCSC(=O)C1=CC(=CC(=C1)C(C)(C)C)C(=O)SCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Bromo-4-[2-(4-heptylphenyl)ethenyl]benzene](/img/structure/B14506058.png)
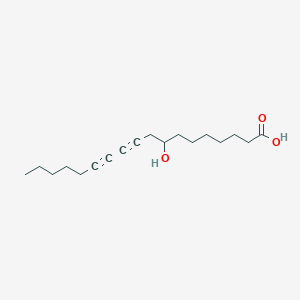
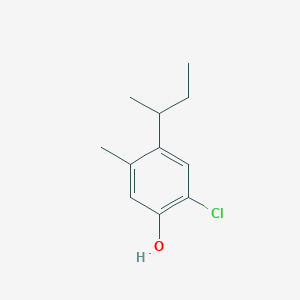
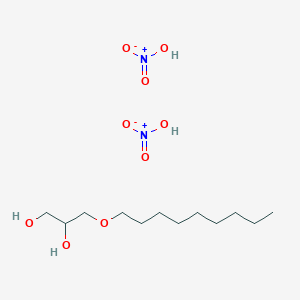

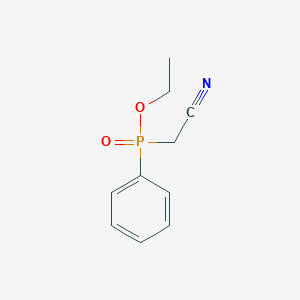

![1-Bromo-4-[(4-decylphenyl)ethynyl]benzene](/img/structure/B14506086.png)
![3-Nitrophenyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate](/img/structure/B14506096.png)
![Dibutyl {[4-(dibutylamino)phenyl]methylidene}propanedioate](/img/structure/B14506100.png)
![Acetamido[([1,1'-biphenyl]-4-yl)methyl]propanedioic acid](/img/structure/B14506106.png)

